molecular formula C22H22O7 B2598286 Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate CAS No. 35212-37-4

Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate

Cat. No.: B2598286
CAS No.: 35212-37-4
M. Wt: 398.411
InChI Key: RIMNJQPUMHULBO-UHFFFAOYSA-N
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Description

“Ethyl 2-(3,4-dimethoxyphenyl)acetate” is a chemical compound with the molecular formula C12H16O4 . It is used in biochemical research .


Molecular Structure Analysis

The molecular structure of “Ethyl 2-(3,4-dimethoxyphenyl)acetate” can be represented by the SMILES string CCOC(=O)CC1=CC(=C(C=C1)OC)OC . This indicates that the compound contains an ester functional group, two methoxy groups, and a phenyl ring .

Scientific Research Applications

Bridged-ring Nitrogen Compounds Synthesis

Ethyl 3,4-dimethoxyphenyl(phenyl)acetate, a compound related in structure to Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate, was used in the synthesis of bridged 3-benzazepine derivatives. These derivatives are conformationally restricted dopamine analogues, indicating potential applications in neuropharmacology and the design of drugs targeting the dopamine system. The synthesis involves an improved procedure and provides a pathway for creating structurally complex and biologically significant nitrogen compounds (Gentles, Middlemiss, Proctor, & Sneddon, 1991).

Crystal Structure and Biological Activity Analysis

The compound Ethyl 2-(4-methyl-2-oxo-chromen-7-yl)oxyacetate, closely related to the compound of interest, was synthesized and its structure established using IR, NMR, and single crystal X-ray diffraction techniques. This substance, crystallizing in the monoclinic system, exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, highlighting its potential in developing new antimicrobial agents (Rani, 2017).

Synthesis of Novel Organic Compounds

Ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutanoate, a compound with a similar structural framework, was synthesized and used as a precursor for creating new thio-analogues of DABO and HEPT analogues. These compounds have expected biological activity against HBV, showcasing the versatility of this compound-related compounds in medicinal chemistry and antiviral drug development (Aal, 2002).

Safety and Hazards

The safety and hazards of “Ethyl 2-(3,4-dimethoxyphenyl)acetate” are not specified in the sources I found . It’s important to handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

ethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-5-27-20(23)12-28-15-7-8-16-18(11-15)29-13(2)21(22(16)24)14-6-9-17(25-3)19(10-14)26-4/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMNJQPUMHULBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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